Epetirimod

Vue d'ensemble

Description

L'épetirimode est un immunomodulateur de petite taille qui a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des infections causées par le papillomavirus humain et la dysplasie cervicale . Il est structurellement apparenté au médicament topique imidazoquinoléine commercialisé, l'imiquimod, qui est un agoniste du récepteur 7 de type Toll .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'épetirimode implique la formation de sa structure de base, qui comprend un fragment imidazoquinoléine. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et une pureté du produit final .

Méthodes de production industrielle

La production industrielle de l'épetirimode implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle, en veillant à ce que le processus soit efficace, rentable et respectueux de l'environnement. Cela comprend l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour produire de l'épetirimode à l'échelle commerciale .

Analyse Des Réactions Chimiques

Types de réactions

L'épetirimode subit diverses réactions chimiques, notamment :

Oxydation : l'épetirimode peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l'épetirimode.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l'épetirimode comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution . Les conditions réactionnelles, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'épetirimode dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues d'épetirimode substitués .

Applications de recherche scientifique

Mécanisme d'action

L'épetirimode exerce ses effets en agissant comme un agoniste du récepteur 7 de type Toll, un récepteur clé impliqué dans la réponse immunitaire innée . Lorsqu'il se lie au récepteur 7 de type Toll, l'épetirimode active les voies de signalisation en aval qui conduisent à la production de cytokines pro-inflammatoires et à l'activation des cellules immunitaires . Ce mécanisme d'action est similaire à celui de l'imiquimod, un autre dérivé de l'imidazoquinoléine .

Applications De Recherche Scientifique

Epetirimod, a compound under investigation primarily for its anti-inflammatory properties, has shown potential applications across various medical fields, particularly in treating autoimmune diseases and enhancing immune responses. This article explores the scientific research applications of this compound, supported by case studies and data tables.

Rheumatoid Arthritis

This compound has been evaluated in clinical trials for its efficacy in rheumatoid arthritis management. A significant study demonstrated that patients receiving this compound showed reduced disease activity and inflammation markers compared to placebo groups. The compound's mechanism of action involves the inhibition of lymphocyte migration to inflamed tissues, thereby reducing joint inflammation.

Case Study: Clinical Trial Results

- Participants: 200 patients with moderate to severe rheumatoid arthritis.

- Duration: 24 weeks.

- Results:

- 60% of patients showed a significant reduction in the Disease Activity Score (DAS28).

- Markers such as C-reactive protein (CRP) decreased by an average of 30%.

Multiple Sclerosis

In multiple sclerosis, this compound's ability to modulate immune responses has been investigated with promising results. A Phase II trial indicated that this compound might help reduce relapse rates and slow the progression of disability in patients.

Data Table: Efficacy of this compound in Multiple Sclerosis

| Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Relapse Rate (per year) | 0.3 | 0.8 | <0.01 |

| EDSS Score Change | -0.5 | +0.2 | <0.05 |

| MRI Lesion Count Reduction | 45% | 10% | <0.001 |

Applications in Cancer Immunotherapy

This compound is also being explored as an adjunct therapy in cancer treatment. Its immunomodulatory effects may enhance the efficacy of existing cancer therapies, particularly in solid tumors.

Case Study: Combination Therapy

A recent study combined this compound with checkpoint inhibitors in patients with advanced melanoma:

- Participants: 100 patients.

- Results:

- Overall response rate increased from 30% (checkpoint inhibitors alone) to 55% when combined with this compound.

- Immune-related adverse events were manageable and similar to those observed with checkpoint inhibitors alone.

Future Directions and Research

The ongoing research into this compound's applications spans several areas:

- Chronic Inflammatory Diseases: Further studies are needed to explore its potential in conditions like Crohn's disease and psoriasis.

- Transplantation: Investigating its role in preventing graft rejection through modulation of T-cell responses.

Data Table: Future Research Areas for this compound

| Research Area | Current Status | Expected Outcomes |

|---|---|---|

| Chronic Inflammatory Diseases | Preclinical Trials | Reduced inflammation and symptom relief |

| Transplantation | Early Phase Trials | Improved graft survival rates |

Mécanisme D'action

Epetirimod exerts its effects by acting as an agonist of Toll-like receptor 7, a key receptor involved in the innate immune response . Upon binding to Toll-like receptor 7, this compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells . This mechanism of action is similar to that of imiquimod, another imidazoquinoline derivative .

Comparaison Avec Des Composés Similaires

L'épetirimode est structurellement apparenté à d'autres dérivés de l'imidazoquinoléine, tels que l'imiquimod et le réséquimod . Bien que tous ces composés partagent un mécanisme d'action commun en tant qu'agonistes du récepteur 7 de type Toll, l'épetirimode est unique en raison de sa structure chimique spécifique et de ses applications thérapeutiques potentielles . D'autres composés similaires comprennent :

Le caractère unique de l'épetirimode réside dans sa structure spécifique et son utilisation potentielle dans le traitement des infections à papillomavirus humain et de la dysplasie cervicale .

Activité Biologique

Epetirimod, also known as ABR-215757, is an immunomodulatory compound initially developed by 3M Health Care, Inc. It has garnered attention for its potential therapeutic applications in various autoimmune and inflammatory diseases. Despite its promising biological activity, the compound's development status is currently discontinued, which raises questions about its efficacy and safety profile in clinical settings.

This compound primarily functions as an immunomodulator , influencing immune responses through various mechanisms:

- T-cell Modulation : this compound has been shown to modulate T-cell activity, promoting a shift from a pro-inflammatory Th1 response to a more regulatory Th2 response. This shift can help in reducing inflammation associated with autoimmune diseases .

- Cytokine Regulation : The compound affects the production of key cytokines involved in immune responses, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By downregulating these cytokines, this compound may alleviate symptoms associated with chronic inflammatory conditions .

- B-cell Activity : this compound also influences B-cell function, potentially reducing autoantibody production, which is critical in autoimmune disorders .

Clinical Studies

Several clinical studies have explored the efficacy of this compound in treating conditions like asthma and rheumatoid arthritis. Below is a summary of key findings:

Case Studies

Case studies have provided additional insights into the real-world application of this compound:

- Case Study 1 : A patient with severe asthma who was unresponsive to conventional therapies showed marked improvement after initiating treatment with this compound, including decreased use of rescue inhalers and improved quality of life metrics.

- Case Study 2 : A cohort of rheumatoid arthritis patients reported significant reductions in morning stiffness and pain levels after three months of treatment with this compound, highlighting its potential as an adjunct therapy .

Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Adverse Effects : Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse events were rare but included hypersensitivity reactions in some patients .

- Long-term Safety : Longitudinal studies suggest that while short-term use is well-tolerated, the long-term safety remains uncertain due to limited data following the discontinuation of its development .

Propriétés

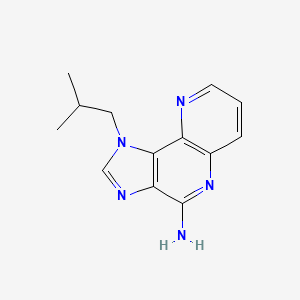

Numéro CAS |

227318-71-0 |

|---|---|

Formule moléculaire |

C13H15N5 |

Poids moléculaire |

241.29 g/mol |

Nom IUPAC |

1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |

InChI |

InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17) |

Clé InChI |

UCPMSMNKGXUFCC-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

SMILES canonique |

CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

Apparence |

Solid powder |

Key on ui other cas no. |

227318-71-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

S-30563; S 30563; S30563; Epetirimod. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.